10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester is a bicyclic compound with significant interest in medicinal chemistry due to its potential biological activity. The compound is classified under the category of azabicyclic compounds, which are known for their diverse pharmacological properties. The chemical formula for this compound is , and it has a molecular weight of 253.34 g/mol. It is identified by the CAS number 512822-20-7 and has a purity of 95% in commercial preparations .
The synthesis of 10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester can be achieved through several methods, typically involving multi-step organic reactions. Common approaches include:
Technical details regarding specific reagents and conditions are often proprietary or found within specialized literature, but general methods include using solvents like dichloromethane or ethanol, along with reagents such as thionyl chloride for activating carboxylic acids .
The molecular structure of 10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester can be represented using various structural formulas, including:
CC(C)(C)OC(=O)N1CC2CCCCC(C1)C2=O
DXCDANAWBPYOAA-UHFFFAOYSA-N
The structure features a bicyclic framework with an oxo group at position 10 and an azabicyclic system, which contributes to its unique chemical properties and potential biological activities .
This compound can participate in various chemical reactions typical for esters and bicyclic structures:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for research purposes .
The mechanism of action for 10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors within the central nervous system. The presence of the azabicyclic structure suggests potential activity as an inhibitor in various biochemical pathways, possibly affecting neurotransmitter systems or cellular signaling pathways.
Research indicates that similar compounds have shown efficacy in inhibiting cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
The applications of 10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester primarily lie within medicinal chemistry and drug development:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5